Elevated Lipophilicity (XLogP3) Versus Linear N‑Butylbenzenesulfonamide
The presence of gem‑dimethyl branching in the N‑substituent markedly increases lipophilicity. The target compound has a computed XLogP3 of 3.0 [1], whereas the linear analog N‑(n‑butyl)benzenesulfonamide (CAS 2433-86-9) exhibits a computed XLogP3 of approximately 2.3. While a direct experimental logP comparison under identical conditions is absent from the literature, this consistent >0.6 log unit difference in a validated computational model implies significantly enhanced partitioning into lipid membranes [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N‑(n‑butyl)benzenesulfonamide: XLogP3 = 2.3 (PubChem CID 12739) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (higher lipophilicity for the target) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
For programs where passive membrane permeability is desired, the 0.7 log unit increase in predicted lipophilicity positions N-(2,2-dimethylbutyl)benzenesulfonamide as a more favorable starting scaffold compared to its linear counterpart [2].
- [1] PubChem. (2025). N-(2,2-Dimethylbutyl)benzenesulfonamide (CID 243712). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/n-_2_2-Dimethylbutyl_benzenesulfonamide View Source
- [2] PubChem. (2025). N-(n-butyl)benzenesulfonamide (CID 12739). National Library of Medicine. XLogP3 value retrieved from compound summary. View Source
